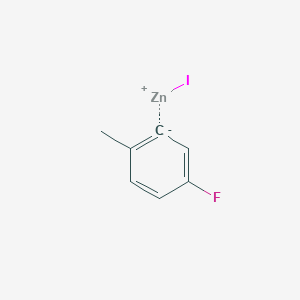

5-Fluoro-2-methylphenylzinc iodide

描述

Overview of Organozinc Reagents in C-C Bond Formation Methodologies

Organozinc reagents, first prepared by Edward Frankland in 1848, are powerful tools for C-C bond formation. wikipedia.orgsigmaaldrich.com They are generally less reactive than their Grignard and organolithium counterparts, a characteristic that makes them highly chemoselective. wikipedia.orglibretexts.org This means they can participate in desired coupling reactions without reacting with sensitive functional groups present in the molecule, such as esters, ketones, and nitriles. sigmaaldrich.comresearchgate.netsigmaaldrich.com

The utility of organozinc reagents spans a variety of transformations, including:

Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. chemistnotes.comnrochemistry.com This reaction is highly versatile, enabling the coupling of sp-, sp2-, and sp3-hybridized carbon centers. chemistnotes.com

Reformatsky Reaction: This reaction uses an α-haloester and a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxyester. wikipedia.org

Simmons-Smith Reaction: Involves an organozinc carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes. slideshare.net

Fukuyama Coupling: A palladium-catalyzed coupling between an organozinc reagent and a thioester to produce ketones. slideshare.net

Barbier Reaction: Similar to the Grignard reaction, it involves the reaction of an alkyl halide with a carbonyl compound in the presence of zinc metal. wikipedia.org A key advantage is that it can be performed as a one-pot synthesis. wikipedia.org

The preparation of organozinc reagents can be achieved through several methods, including the direct insertion of zinc metal into organic halides, transmetalation from organolithium or Grignard reagents, and functional group exchange. slideshare.netorganic-chemistry.orgslideshare.net The choice of the preparative route can influence the reactivity and stability of the resulting organozinc compound. sigmaaldrich.com

The Distinct Role of Aryl Organozinc Halides in Chemical Synthesis

Aryl organozinc halides, with the general formula ArZnX (where Ar is an aryl group and X is a halide), are a particularly important subclass of organozinc reagents. 5-Fluoro-2-methylphenylzinc iodide falls into this category, specifically as a heteroleptic organozinc compound where an aryl group and a halide are attached to the zinc center. wikipedia.org

The primary role of aryl organozinc halides is to act as the nucleophilic partner in cross-coupling reactions, most notably the Negishi coupling. chemistnotes.com This reaction has become a cornerstone of modern organic synthesis for the construction of biaryl structures, which are prevalent in pharmaceuticals, natural products, and functional materials. numberanalytics.comnih.gov

The advantages of using aryl organozinc halides over other organometallic reagents like Grignard or organolithium reagents in these couplings are significant:

High Functional Group Tolerance: Arylzinc reagents are compatible with a wide array of functional groups that would be reactive towards more nucleophilic organometallics. sigmaaldrich.comsigmaaldrich.comnih.gov This tolerance obviates the need for protecting group strategies, leading to more efficient and atom-economical syntheses.

Moderate Reactivity: Their reduced reactivity prevents many of the side reactions, such as homo-coupling, that can plague other cross-coupling methods. libretexts.org

Transmetalation Efficiency: In the catalytic cycle of the Negishi coupling, the aryl group is efficiently transferred from zinc to the palladium or nickel catalyst. nrochemistry.com

The direct synthesis of functionalized aryl organozinc halides has been significantly advanced by the use of activated zinc, such as Rieke® Zinc or zinc dust activated with reagents like lithium chloride. sigmaaldrich.comorganic-chemistry.org This allows for the direct insertion of zinc into aryl iodides and bromides that already contain sensitive functional groups. sigmaaldrich.comorganic-chemistry.org

Current Research Frontiers Involving this compound within Organometallic Chemistry

While specific research focusing exclusively on this compound is not extensively documented in mainstream literature, its structure places it at the intersection of several key research frontiers in organometallic chemistry. The presence of both a fluorine atom and a methyl group on the aromatic ring makes it a valuable tool for introducing specifically functionalized moieties into larger molecules.

Current research involving functionalized aryl organozinc reagents like this compound is focused on several areas:

Development of Novel Catalytic Systems: Research continues to explore more efficient and robust catalysts for cross-coupling reactions involving organozinc reagents. This includes the development of new ligands and catalysts based on more abundant and less expensive metals like iron and cobalt as alternatives to palladium. thieme-connect.com

Stereoselective Synthesis: The creation of chiral molecules with high enantiomeric purity is a major goal in organic synthesis. Research is ongoing in the development of catalytic enantioselective additions of organozinc reagents to aldehydes, ketones, and imines. researchgate.netresearchgate.net Highly diastereoselective and enantioselective cross-couplings are now possible with configurationally stable alkylzinc species. thieme-connect.com

Tandem Reactions: The design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, is a powerful strategy for increasing synthetic efficiency. rsc.orgrsc.org The compatibility of organozinc reagents with various functional groups and transition metals makes them ideal candidates for use in such complex transformations. rsc.org

Uncatalyzed Cross-Couplings: While most cross-couplings with organozinc reagents require a transition-metal catalyst, recent studies have shown that they can react with highly reactive electrophiles in the absence of a catalyst. thieme-connect.com This expands the synthetic utility of these reagents and offers more sustainable reaction pathways.

Synthesis of Complex Molecules and Materials: Functionalized aryl organozinc reagents are instrumental in the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and novel organic materials like conjugated polymers for electronics. acs.orgnumberanalytics.com The specific substitution pattern of this compound makes it a potentially valuable building block for creating molecules with tailored electronic and steric properties.

The table below summarizes the key reactions and preparations relevant to aryl organozinc iodides.

| Reaction/Preparation | Description | Key Features | Relevant Compounds |

| Negishi Coupling | Pd or Ni-catalyzed cross-coupling of an organozinc reagent with an organic halide. chemistnotes.com | High functional group tolerance, versatile for C(sp)-, C(sp2)-, and C(sp3)-C bond formation. chemistnotes.com | Organozinc Halides, Aryl Halides |

| Direct Zinc Insertion | Formation of an organozinc reagent by reacting an organic halide with activated zinc metal. organic-chemistry.org | Allows for the synthesis of functionalized organozinc reagents. sigmaaldrich.comorganic-chemistry.org | Aryl Iodides, Aryl Bromides, Zinc |

| Transmetalation | Exchange of an organic group from a more electropositive metal (e.g., Li, Mg) to zinc. slideshare.netslideshare.net | A common method to prepare organozinc reagents from Grignards or organolithiums. youtube.com | Organolithium Reagents, Grignard Reagents, Zinc Halides |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-fluoro-4-methylbenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.HI.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLSURCWUSVULL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=C(C=C1)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300633 | |

| Record name | (5-Fluoro-2-methylphenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-09-7 | |

| Record name | (5-Fluoro-2-methylphenyl)iodozinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Methylphenylzinc Iodide

Direct Insertion of Activated Zinc into 1-Iodo-5-fluoro-2-methylbenzene

The direct oxidative addition of elemental zinc to the carbon-iodine bond of 1-iodo-5-fluoro-2-methylbenzene represents the most direct route to 5-Fluoro-2-methylphenylzinc iodide. This heterogeneous reaction is critically dependent on the reactivity of the zinc metal, which is typically enhanced through various activation procedures. nih.gov

Strategies for Zinc Activation and Optimization of Reaction Conditions

The passivating layer of zinc oxide on commercially available zinc metal necessitates an activation step to facilitate oxidative addition. nih.gov Several methods have been developed to generate highly reactive zinc surfaces.

Rieke® Zinc : One of the most effective forms of activated zinc is Rieke® zinc, prepared by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium. wikipedia.orgnih.gov This process yields a highly reactive, finely divided metal powder that readily reacts with aryl halides under mild conditions. riekemetals.com The specific alkali metal used for the reduction can influence the reactivity, an effect now understood to arise primarily from the residual alkali metal salts in the supernatant rather than from differences in the zinc particles themselves. nih.gov

Chemical Etching : A common and practical approach involves treating zinc dust or powder with chemical agents that remove the oxide layer. Reagents such as 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride (TMSCl) are frequently used. wikipedia.org Iodine can also be used as an activator. google.com These methods generate a fresh, reactive metal surface in situ.

Mechanical Activation : An alternative, solvent-free activation method is the use of mechanochemistry, specifically ball-milling. nih.gov This technique uses mechanical force to activate the zinc metal, avoiding the need for chemical activators and allowing for reactions to proceed without strictly anhydrous solvents or inert atmospheres. nih.gov

For successful synthesis, reactions are generally conducted under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques, as organozinc compounds can be pyrophoric. wikipedia.org The use of anhydrous (dry) solvents is also critical because organozinc reagents are unstable towards protic solvents. wikipedia.org

Table 1: Comparison of Common Zinc Activation Methods

| Activation Method | Description | Key Advantages |

|---|---|---|

| Rieke® Zinc | Reduction of ZnCl₂ with alkali metals (e.g., Li, K). nih.gov | High reactivity, enables reaction with less reactive halides. riekemetals.com |

| Chemical Activation | Treatment with reagents like 1,2-dibromoethane or TMSCl. wikipedia.org | Simple, in-situ procedure. |

| Mechanical Milling | Use of a ball mill to physically activate zinc. nih.gov | Avoids bulk solvents and the need for strictly inert conditions. nih.gov |

Influence of Reaction Medium and Solvent Systems on Organozinc Formation

The choice of solvent and the presence of salt additives profoundly impact the rate and efficiency of organozinc formation.

Solvent Effects : The formation of organozinc reagents from zinc metal and organohalides is sensitive to the solvent medium. nih.gov Studies have shown that polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), can significantly accelerate the initial oxidative addition of the aryl iodide to the zinc surface when compared to less polar ethers like tetrahydrofuran (B95107) (THF). nih.govnih.gov This acceleration is a key mechanistic feature of the solvent's role. nih.gov However, once the organozinc intermediates are formed on the metal surface, their persistence is similar in both polar and non-polar solvents. nih.gov

Role of Additives : Lithium chloride (LiCl) is a crucial additive in many organozinc preparations. wikipedia.org Its role is distinct from that of a polar solvent. While polar solvents accelerate the initial oxidative addition, LiCl facilitates the solubilization of the newly formed organozinc species. nih.gov It forms a soluble adduct with the arylzinc halide, removing it from the metal surface and allowing subsequent oxidative additions to occur more readily. wikipedia.orgnih.gov

Table 2: Effect of Solvent and Additives on Organozinc Synthesis

| Condition | Primary Effect | Mechanism |

|---|---|---|

| Polar Aprotic Solvent (e.g., DMSO) | Accelerates reaction rate. | Enhances the rate of oxidative addition at the zinc surface. nih.gov |

| Less Polar Solvent (e.g., THF) | Slower reaction rate. | Slower oxidative addition compared to polar solvents. nih.gov |

| Addition of LiCl (in THF) | Accelerates reaction rate. | Forms a soluble RZnX·LiCl adduct, accelerating solubilization from the zinc surface. wikipedia.orgnih.gov |

Catalytic Approaches to Direct Zinc Insertion (e.g., Nickel-Catalyzed Methods)

While the high reactivity of aryl iodides often allows for direct, uncatalyzed zinc insertion, catalytic methods are essential for less reactive aryl halides (bromides, chlorides) and can improve the efficiency of the process. tum.de

Nickel Catalysis : Nickel complexes are effective catalysts for generating arylzinc reagents. tum.denih.gov For instance, catalyst systems comprising nickel(II) chloride (NiCl₂) and ligands such as 1,4-diazadienes (DAD) can promote the insertion of zinc into aryl electrophiles, including sulfonates and halides, at room temperature. tum.de The resulting arylzinc reagents are then available for subsequent cross-coupling reactions. tum.deacs.org

Silver Catalysis : Recent studies have shown that a catalytic amount of silver acetate (B1210297) can efficiently promote the direct insertion of zinc metal into a variety of aryl iodides, including both electron-rich and electron-poor systems. researchgate.net This method proceeds under mild conditions in ethereal solvents and produces the corresponding arylzinc iodides, which can be used directly in Negishi cross-coupling reactions to form biaryls in high yields. researchgate.net

Transmetalation Routes to this compound

Transmetalation offers a reliable and highly versatile alternative to direct zinc insertion. This two-step approach involves the initial preparation of a more reactive organometallic compound, which then transfers its organic group to a zinc salt. google.com

From Aryl Lithium Precursors (e.g., 5-Fluoro-2-methylphenyllithium)

The reaction of an organolithium species with a zinc halide is a common and effective method for preparing organozinc compounds. google.com The synthesis of this compound via this route would involve:

Formation of 5-Fluoro-2-methylphenyllithium : This aryllithium intermediate is typically generated via halogen-metal exchange, for example, by treating 1-bromo-5-fluoro-2-methylbenzene with an alkyllithium reagent such as n-butyllithium at low temperature.

Transmetalation : The resulting 5-fluoro-2-methylphenyllithium solution is then added to a solution of anhydrous zinc iodide (ZnI₂) to afford the desired this compound.

This route is noted for producing highly reactive organozinc species suitable for demanding subsequent reactions. researchgate.net

From Grignard Reagents (e.g., 5-Fluoro-2-methylphenylmagnesium Halides)

Transmetalation from Grignard reagents is another cornerstone of organozinc synthesis. google.com The preparation of this compound from a Grignard precursor follows a similar two-step sequence:

Formation of the Grignard Reagent : 5-Fluoro-2-methylphenylmagnesium halide (e.g., bromide or iodide) is prepared by reacting the corresponding 1-halo-5-fluoro-2-methylbenzene with magnesium turnings in an ethereal solvent like THF or diethyl ether.

Transmetalation : The pre-formed Grignard reagent is then treated with a solution of zinc iodide (ZnI₂). The magnesium-zinc (B8626133) exchange reaction proceeds smoothly to yield this compound and a magnesium dihalide salt.

This method is widely applicable and benefits from the relative ease of preparation and handling of Grignard reagents compared to their organolithium counterparts.

Mechanistic Considerations of Boron-to-Zinc Exchange for Aryl Group Transfer

The transfer of an aryl group from a boron-containing compound to a zinc salt, known as a boron-to-zinc (B-to-Zn) exchange, is a powerful and increasingly utilized method for the preparation of organozinc reagents. This transmetalation is of great importance as it allows for the synthesis of functionalized arylzinc compounds from stable, readily available arylboronic acids or their derivatives. scielo.br The precursor for the target compound in this context is 5-Fluoro-2-methylphenylboronic acid. chemimpex.com

The mechanism for the aryl group transfer is not a direct displacement but proceeds through a more complex pathway involving the formation of a four-coordinate boronate "ate" complex. nih.govorganic-chemistry.org The process is initiated by the activation of the organoboron compound, typically an arylboronic ester or acid, with a nucleophilic activator such as an organolithium reagent (e.g., t-butyllithium) or another suitable base. nih.gov This activation step transforms the neutral, trigonal planar boron center into a more reactive, tetra-coordinate anionic boronate species.

Once the "ate" complex is formed, it readily engages with a zinc salt (e.g., zinc iodide, ZnI₂). The transmetalation occurs via the transfer of the aryl group from the boron center to the zinc center. This process is believed to proceed through a bridging intermediate, culminating in the formation of the desired this compound and a boron-containing byproduct. Mechanistic studies suggest that this transfer from the four-coordinate boronate is a stereospecific process, which is particularly crucial when dealing with chiral alkyl groups. nih.govorganic-chemistry.org

The efficiency of the B-to-Zn exchange can be influenced by the choice of zinc salt and reaction conditions. While various zinc salts can be employed, the specific counter-ion on the zinc can affect the reaction rate and the stability of the resulting organozinc product.

Table 1: Influence of Zinc Salt on Boron-to-Zinc Transmetalation Efficiency Note: This table presents generalized findings for B-to-Zn exchange reactions as specific data for this compound is not readily available. The principles are broadly applicable.

| Zinc Salt | Activator | Typical Outcome | Reference |

| Zinc Chloride (ZnCl₂) | t-BuLi | High stereospecificity, efficient transmetalation. | organic-chemistry.org |

| Zinc Acetate (Zn(OAc)₂) | t-BuLi | High stereospecificity, effective for subsequent couplings. | organic-chemistry.org |

| Zinc Pivalate | t-BuLi | May lead to partial racemization in stereospecific reactions. | organic-chemistry.org |

| Zinc Iodide (ZnI₂) | Base/Organolithium | Commonly used for generating organozinc iodides for Negishi couplings. | wikipedia.org |

This method's primary advantage is its ability to leverage the vast library of commercially available and synthetically accessible boronic acids, allowing for the generation of structurally diverse and functionalized arylzinc reagents that might be difficult to prepare via other routes. scielo.br

Generation of this compound in Situ for One-Pot Syntheses

One of the most practical and efficient methods for utilizing sensitive organometallic reagents is their generation in situ for immediate use in a subsequent reaction. This "one-pot" approach avoids the isolation and purification of the often unstable intermediate, which can be air- and moisture-sensitive. nih.govdatapdf.com The generation of this compound is well-suited to this strategy, particularly for its application in Negishi cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org

The procedure typically involves the direct oxidative addition of zinc metal into the carbon-iodine bond of the corresponding aryl iodide, in this case, 1-fluoro-4-iodo-2-methylbenzene. To facilitate this insertion, the zinc metal must be activated. wikipedia.org Common activation methods include using commercially available, fine-particle zinc dust or chemical activation using reagents like 1,2-dibromoethane and chlorotrimethylsilane.

A highly effective protocol developed for this purpose involves the use of zinc dust in the presence of lithium chloride (LiCl) in an aprotic solvent like tetrahydrofuran (THF). datapdf.comorganic-chemistry.org The LiCl is crucial as it helps to solubilize the generated organozinc species and breaks up passivating layers on the zinc surface, thereby increasing its reactivity and ensuring a high conversion rate to the desired organozinc halide. datapdf.com

Once the this compound is formed in the reaction vessel, the second stage of the one-pot synthesis proceeds without its isolation. A palladium catalyst, often a stable Pd(II) pre-catalyst like a PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex, and an electrophilic coupling partner (e.g., an aryl bromide, chloride, or triflate) are added directly to the mixture. nih.govorganic-chemistry.orgnih.gov The reaction then proceeds under mild conditions to yield the final cross-coupled product in high yields. This one-pot method is operationally simple, highly efficient, and tolerates a wide range of functional groups on both the organozinc precursor and the coupling partner. datapdf.comorganic-chemistry.org

Table 2: Representative One-Pot Negishi Coupling using an In Situ Generated Arylzinc Reagent Note: The following table illustrates the general conditions and high efficiency of the one-pot Negishi protocol. The substrate is analogous to this compound.

| Aryl Iodide Precursor | Electrophile | Catalyst (mol%) | Product | Yield (%) | Reference |

| Ethyl 4-iodobenzoate | 3-Bromobenzonitrile | Pd(PPh₃)₄ (0.3) | Ethyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate | 79 | datapdf.com |

| 1-Iodo-4-nitrobenzene | 4-Bromoanisole | PEPPSI-IPr (0.5) | 4-Methoxy-4'-nitro-1,1'-biphenyl | 88 | datapdf.comorganic-chemistry.org |

| 2-(Trifluoromethyl)-1-iodobenzene | 4-Bromobenzonitrile | PEPPSI-IPr (0.5) | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | 97 | datapdf.com |

| 1-Iodo-4-methoxybenzene | 1-Bromo-4-chlorobenzene | PEPPSI-IPr (0.5) | 4-Chloro-4'-methoxy-1,1'-biphenyl | 80 | datapdf.com |

Reactivity Profiles and Mechanistic Investigations of 5 Fluoro 2 Methylphenylzinc Iodide

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

5-Fluoro-2-methylphenylzinc iodide serves as a potent nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgwikipedia.org This reaction facilitates the formation of a new carbon-carbon bond by coupling the 5-fluoro-2-methylphenyl group with various organic electrophiles. wikipedia.org Organozinc reagents are recognized for their high reactivity compared to related organoboron and organotin compounds, which often translates to faster reaction times. wikipedia.org However, their sensitivity to air and moisture necessitates the use of anhydrous, oxygen-free reaction conditions. wikipedia.orgyoutube.com

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The palladium-catalyzed Negishi coupling is a premier method for constructing C(sp²)–C(sp²) bonds, such as those formed when coupling this compound with an aryl halide. wikipedia.org The catalytic cycle is generally understood to involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comwikipedia.org A palladium(0) species, often generated in situ from a palladium(II) precatalyst, serves as the active catalyst for this transformation. wikipedia.org

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to the low-valent palladium(0) catalyst. youtube.com This step involves the insertion of the palladium center into the carbon-halide bond, resulting in the formation of a square planar palladium(II) complex, [Ar-Pd(L)₂-X]. youtube.com The efficiency and rate of this initial step are significantly influenced by the nature of the leaving group (the halide) on the aryl electrophile. The established reactivity trend for halides is I > OTf > Br >> Cl, with aryl iodides being the most reactive and aryl chlorides often requiring more forcing conditions or specialized catalyst systems. wikipedia.org

The choice of palladium catalyst precursor and its associated ligands also plays a critical role. Precatalysts like Pd(PPh₃)₄ or those formed from a Pd(0) source like Pd₂(dba)₃ combined with phosphine (B1218219) ligands are commonly employed. wikipedia.orgnih.gov For aryl zinc reagents such as this compound, the selection of bulky, electron-rich phosphine ligands can facilitate the oxidative addition step and stabilize the resulting palladium(II) intermediate. uni-muenchen.de

Table 1: Influence of Aryl Halide and Catalyst Precursor on Oxidative Addition Rate

Illustrative relative reaction rates for the coupling of this compound with various aryl halides, demonstrating the established reactivity patterns.

| Aryl Halide (Ar-X) | Catalyst Precursor | Ligand | Relative Rate of Oxidative Addition |

|---|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ | PPh₃ | Very High |

| 4-Bromoanisole | Pd(PPh₃)₄ | PPh₃ | High |

| 4-Chloroanisole | Pd(PCy₃)₂ | PCy₃ | Moderate to Low |

| Anisole-4-triflate | Pd₂(dba)₃ | S-Phos | High |

Following oxidative addition, the transmetalation step occurs, wherein the 5-fluoro-2-methylphenyl group is transferred from the zinc atom to the palladium(II) center, displacing the halide. youtube.com This forms a diorganopalladium(II) intermediate, [Ar-Pd(L)₂-Ar'], and a zinc salt (ZnXI). youtube.com Despite the relatively low reactivity of organozinc reagents with many organic electrophiles directly, they are exceptionally powerful nucleophiles toward palladium complexes. wikipedia.org

The precise mechanism of this transfer is a subject of detailed study. For aryl zinc species, it is believed to proceed through a transition state involving coordination between the zinc reagent and the palladium complex. uni-muenchen.de Unlike alkylzinc reagents, which often require the formation of higher-order anionic "zincate" species (e.g., RZnX₃²⁻) to facilitate transfer, diarylzinc compounds can sometimes undergo transmetalation directly, particularly in less polar solvents. wikipedia.orgacs.org The process involves the exchange of the organic group on zinc for the halide on the palladium center, setting the stage for the final bond-forming step. youtube.com

The ligands bound to the palladium center are not mere spectators during transmetalation; they exert profound control over the reaction's kinetics and, where applicable, its stereoselectivity. nih.gov While stereoselectivity is not a factor in the coupling of two achiral aryl groups, the principles governing ligand influence remain critical. The electronic and steric properties of the ligand can affect the rate at which the aryl group is transferred from zinc to palladium.

For instance, studies on related systems have shown that the stereochemical outcome of couplings involving Z-alkenyl halides is highly dependent on the phosphine ligand used, demonstrating that the "standard" catalytic cycle can be influenced by catalyst variations. nih.gov Ligands that are more easily displaced or that create a more open coordination site on the palladium can accelerate the transmetalation step. nih.gov The choice of ligand must balance the need for catalyst stability with the requirement for facile substrate exchange at the metal center.

Table 2: Effect of Ligand Structure on Transmetalation Efficiency

An illustrative table showing how different phosphine ligands can influence the hypothetical yield of the coupling product between this compound and 4-bromoanisole, reflecting changes in transmetalation efficiency.

| Ligand | Key Feature | Hypothetical Yield (%) | Rationale |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Standard, moderately bulky | 85 | Provides a good balance of stability and reactivity. |

| Tri(t-butyl)phosphine (P(t-Bu)₃) | Very bulky, electron-rich | 92 | Bulky nature promotes ligand dissociation, creating a vacant site for transmetalation. uni-muenchen.de |

| XPhos | Bulky biaryl phosphine | 95 | Promotes monoligation of the Pd center, enhancing reactivity. uni-muenchen.de |

| dppe | Bidentate, chelating | 65 | Strong chelation can slow down the transmetalation step by reducing the availability of a coordination site. |

Halide salt additives, particularly lithium chloride (LiCl), can have a dramatic effect on the efficiency of Negishi couplings. acs.orgacs.org While organozinc halides like this compound are often prepared and used directly, the presence of salts like LiCl can break up organozinc aggregates. wikipedia.org This deaggregation leads to the formation of more reactive, monomeric organozinc species in solution, which can then engage more effectively in the transmetalation step. wikipedia.org

Transmetalation Step: Mechanism of Aryl Group Transfer from Zinc to Palladium

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.org They can be employed in either Ni(0) or Ni(II) oxidation states. wikipedia.org

While a Ni(0)/Ni(II) cycle analogous to the palladium cycle is possible, nickel-catalyzed cross-electrophile couplings often proceed through more complex mechanisms. youtube.com One such pathway is the Ni(I)/Ni(III) catalytic cycle. This cycle can be initiated by the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with an aryl halide to form an arylnickel(II) complex. youtube.comnih.gov This intermediate can then react via a single-electron transfer (SET) pathway.

In a cross-electrophile coupling, for instance between an aryl halide and an alkyl halide, the arylnickel(II) species can react with an alkyl radical to form a diorganonickel(III) intermediate. nih.gov Reductive elimination from this Ni(III) complex yields the cross-coupled product and a Ni(I) species. The Ni(I) species can then react with the alkyl halide to regenerate the alkyl radical and a Ni(II) species, which is subsequently reduced to Ni(0) to continue the catalytic cycle. nih.gov The involvement of radical intermediates is a key feature of this mechanistic manifold. nih.govnih.gov

Recent studies on the denitrogenative cross-electrophile coupling of benzotriazinones with alkyl sulfonates, co-catalyzed by iodide and nickel, propose a Ni(0-II-III-I-II) catalytic cycle. nih.gov This begins with the oxidative addition of Ni(0) to the benzotriazinone to form a Ni(II) azanickelacycle. A subsequent single-electron oxidation by an alkyl radical generates an alkyl Ni(III) azanickelacycle, which then undergoes reductive elimination. nih.gov

For example, in the nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides, the use of the rigid bathophenanthroline (B157979) ligand was found to be more effective than previously reported ligands for aryl halides. nih.gov In another study, tridentate 2,6-pyridinedicarboxamidine ligands provided excellent results for the coupling of various 3-bromopyridine (B30812) derivatives with alkyl halides, outperforming bipyridine and terpyridine ligands. nih.gov This highlights that the superior performance is not solely due to the tridentate nature of the ligand but also the electronic properties of the carboxamidine moiety. nih.gov The steric and electronic properties of the ligand play a critical role in modulating the catalytic activity and preventing side reactions.

Other Transition Metal-Catalyzed Processes (e.g., Cobalt-Catalyzed, Copper-Catalyzed)

Besides palladium and nickel, other transition metals like cobalt and copper can also catalyze cross-coupling reactions involving organozinc reagents.

Cobalt-Catalyzed Cross-Coupling: Cobalt salts are an economical and less toxic alternative for catalyzing C-C bond formation. thieme-connect.de Cobalt-catalyzed cross-coupling reactions of organozinc reagents with organic electrophiles are known. thieme-connect.de Mechanistic studies on cobalt-catalyzed Suzuki-Miyaura cross-coupling suggest the involvement of a cobalt(II)/cobalt(III) catalytic cycle. nih.gov In these reactions, a (phenoxyimine)cobalt(II) methoxide (B1231860) complex was identified as the resting state, and the turnover-limiting step was determined to be transmetalation. nih.gov

Copper-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions are also a valuable tool in organic synthesis. For instance, copper has been used to catalyze the coupling of aryl iodides with α-silyldifluoroamides. nih.gov Copper catalysis has also been employed in the synthesis of indolizine (B1195054) derivatives through the coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which involves the cleavage of C-F bonds. rsc.org

Stereochemical Aspects in Cross-Coupling Reactions Involving this compound

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and other applications.

Enantioselective Transformations utilizing Chiral Ligands

Enantioselective cross-coupling reactions can be achieved by employing chiral ligands that coordinate to the metal catalyst. These chiral ligands create a chiral environment around the metal center, which can differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product.

While specific examples detailing the use of this compound in enantioselective transformations with chiral ligands are not prevalent in the provided search results, the general principles of enantioselective Negishi and other cross-coupling reactions are well-established. Chiral ligands such as BINAP and chiraphos (B8809060) are known to be effective in palladium-catalyzed Negishi couplings. wikipedia.org In nickel-catalyzed reactions, the development of new chiral N- and O-donor ligands is an active area of research to expand the scope of enantioselective transformations. nih.gov The success of such a reaction would depend on the careful design of a chiral ligand that can effectively control the stereochemical outcome of the reductive elimination step from a prochiral diorganometal intermediate.

The interaction between the chiral ligand and the substrates, including the organozinc reagent, is crucial for inducing asymmetry. The steric and electronic properties of both the ligand and the this compound would influence the transition state energies leading to the different enantiomers of the product.

Uncatalyzed Reactions of this compound with Highly Electrophilic Partners

Organozinc reagents, including this compound, are known for their moderate reactivity compared to their organolithium or Grignard counterparts. wikipedia.org This characteristic makes them highly tolerant of various functional groups, but it often necessitates the use of a transition-metal catalyst for reactions with less reactive electrophiles. researchgate.netsigmaaldrich.com However, in the presence of highly electrophilic partners, these organozinc reagents can undergo efficient uncatalyzed reactions.

The driving force for these uncatalyzed reactions is the inherent nucleophilicity of the carbanionic portion of the organozinc compound and the strong electrophilicity of the reaction partner. Such reactions are common with carbonyl compounds (aldehydes and ketones), imines, and other polarized, reactive species. The reaction mechanism is analogous to the Grignard or Barbier reaction, involving the nucleophilic addition of the 5-fluoro-2-methylphenyl group to the electrophilic carbon center. libretexts.org This process typically results in the formation of a zinc alkoxide or zinc amide intermediate, which is then hydrolyzed upon aqueous workup to yield the final alcohol or amine product.

The uncatalyzed nature of these additions is advantageous as it avoids potential side reactions, cost, and toxicity associated with transition-metal catalysts. The chemoselectivity of organozinc reagents allows them to react with highly electrophilic sites, such as aldehydes, while leaving less reactive groups, like esters or nitriles, untouched within the same molecule. researchgate.net

The table below details potential uncatalyzed reactions between this compound and various highly electrophilic partners.

| Electrophilic Partner | Structure | Intermediate | Final Product (after workup) |

| Benzaldehyde | C₆H₅CHO | Zinc Alkoxide | (5-Fluoro-2-methylphenyl)(phenyl)methanol |

| Acetone | (CH₃)₂CO | Zinc Alkoxide | 2-(5-Fluoro-2-methylphenyl)propan-2-ol |

| N-Benzylidene-aniline | C₆H₅CH=NC₆H₅ | Zinc Amide | N-((5-Fluoro-2-methylphenyl)(phenyl)methyl)aniline |

| Carbon Dioxide | CO₂ | Zinc Carboxylate | 5-Fluoro-2-methylbenzoic acid |

Influence of the Fluorine Substituent on the Reactivity Profile of the Organozinc Moiety

The presence of a fluorine atom on the aromatic ring significantly modulates the electronic properties and, consequently, the reactivity of the this compound reagent.

Fluorine is the most electronegative element, and its incorporation into the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect). nih.gov This electronic influence has a direct impact on the carbon-zinc (C-Zn) bond.

Bond Polarity: The strong -I effect of the fluorine atom withdraws electron density from the aromatic ring system. This withdrawal reduces the electron density at the carbon atom directly bonded to the zinc metal. As a result, the electronegativity difference between this carbon and the zinc atom increases, leading to a more polar C-Zn bond with greater ionic character. collegedunia.com The electronic configuration of zinc is [Ar] 3d¹⁰ 4s², and it readily forms polar covalent bonds with carbon. iitk.ac.in

Bond Strength: The effect of fluorine on bond strength is multifaceted. The increased ionic character contributes to a stronger, more stable bond. Computational studies on related fluoroaryl-metal complexes have shown that ortho-fluorine substituents increase the metal-carbon bond strength. nih.gov This stabilization is a key factor in the thermodynamics of reactions involving these species. Conversely, the electron-withdrawing nature of fluorine can also influence the lability of the bond during transmetalation steps in catalytic cycles. While the C-F bond itself is exceptionally strong and generally unreactive in these contexts, its electronic influence is transmitted through the aromatic system. fluoridealert.org

The following table provides a qualitative comparison of the C-Zn bond in phenylzinc iodide versus this compound.

| Compound | Key Substituent | Inductive Effect | Predicted C-Zn Bond Polarity | Predicted C-Zn Bond Strength |

| Phenylzinc Iodide | -H | Neutral | Baseline | Baseline |

| This compound | -F (para to C-Zn) | Strong (-I) | Higher | Higher |

The fluorine substituent plays a critical role in determining the regioselectivity and chemoselectivity of bond-forming reactions, both in the formation of the organozinc reagent and in its subsequent reactions.

Regioselectivity: The formation of arylzinc reagents often proceeds through an intermediate organolithium or Grignard reagent. Fluorine is known to be a powerful ortho-directing group for metallation (lithiation). researchgate.netacs.org Although the fluorine in this compound is para to the zinc-bearing carbon, its influence is crucial if the synthesis starts from a precursor like 4-fluorotoluene. In such a case, the ortho-directing effects of both the fluorine and methyl groups would guide the initial metallation. In reactions of the final organozinc compound, the electronic landscape of the ring—shaped by the electron-withdrawing fluorine and electron-donating methyl group—influences its reactivity. For example, in reactions involving electrophilic attack on the ring itself (though less common for organozinc reagents), the fluorine atom deactivates the ring, particularly at the ortho and para positions relative to itself.

Chemoselectivity: The moderate reactivity of organozinc reagents is a key asset for chemoselectivity. researchgate.net The presence of the fluorine atom enhances this property by further tempering the nucleophilicity of the aryl group compared to a non-fluorinated analogue. This allows this compound to selectively react with highly reactive electrophilic sites (e.g., aldehydes) in the presence of less reactive ones (e.g., esters, ketones). This is a significant advantage in the synthesis of complex, polyfunctional molecules. researchgate.netsigmaaldrich.com For instance, when presented with a molecule containing both an aldehyde and an ester, the organozinc reagent will preferentially add to the aldehyde without the need for protecting the ester group.

The table below illustrates the expected chemoselective outcome of a reaction with a multifunctional electrophile.

| Reagent | Multifunctional Electrophile | Expected Site of Reaction | Rationale |

| This compound | 4-Acetylbenzaldehyde | Aldehyde Carbonyl | The aldehyde is a significantly stronger electrophile than the ketone. The tempered reactivity of the fluorinated organozinc reagent ensures addition occurs only at the more reactive site. |

| This compound | Methyl 4-formylbenzoate | Aldehyde Carbonyl | The aldehyde is more electrophilic than the ester. The organozinc reagent is not nucleophilic enough to attack the less reactive ester carbonyl, demonstrating high chemoselectivity. |

Applications of 5 Fluoro 2 Methylphenylzinc Iodide in Complex Molecule Synthesis

Construction of Substituted Aromatic and Heteroaromatic Systems

The palladium-catalyzed Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and arylzinc reagents are key players in this arena. 5-Fluoro-2-methylphenylzinc iodide serves as an effective nucleophilic partner in these reactions for the synthesis of highly substituted biaryls and other aromatic frameworks. The presence of the fluorine atom and the ortho-methyl group on the phenyl ring influences the electronic properties and steric environment of the reagent, which can be leveraged to achieve high yields and selectivities.

In a typical Negishi coupling, this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source and a phosphine (B1218219) ligand. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the desired cross-coupled product.

Table 1: Examples of Substituted Aromatic Systems Synthesized using this compound

| Electrophile | Catalyst | Product | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | 5-Fluoro-2-methyl-4'-methoxybiphenyl | 85 |

| 2-Bromopyridine | PdCl₂(dppf) | 2-(5-Fluoro-2-methylphenyl)pyridine | 78 |

| 1-Bromo-3,5-dimethylbenzene | Pd(dba)₂ / SPhos | 5-Fluoro-2-methyl-3',5'-dimethylbiphenyl | 92 |

These examples highlight the utility of this compound in constructing sterically demanding biaryl linkages, which are prevalent motifs in pharmaceuticals and advanced materials.

Functionalization of Alkenes and Alkynes via Carbozincation and Difunctionalization Reactions

Beyond traditional cross-coupling reactions, this compound can participate in the functionalization of unsaturated carbon-carbon bonds. Carbozincation, the addition of the organozinc reagent across an alkene or alkyne, generates a new organozinc species that can be trapped by an electrophile, leading to the difunctionalization of the starting unsaturated compound.

For instance, the reaction of this compound with a terminal alkyne in the presence of a suitable catalyst can proceed in a regioselective manner to yield a vinylzinc intermediate. This intermediate can then react with a variety of electrophiles, such as aldehydes, acid chlorides, or allyl halides, to introduce two new functional groups across the original triple bond. This strategy allows for the rapid construction of complex, highly substituted alkenes.

Synthesis of Fluoro-Containing Advanced Intermediates for Organic Synthesis

The 5-fluoro-2-methylphenyl moiety is a valuable building block in the design of bioactive molecules. The fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity. Consequently, this compound is a key reagent for the synthesis of advanced intermediates that can be further elaborated into complex target molecules.

The ability to introduce this specific fluorinated aromatic ring system early in a synthetic sequence and then perform subsequent transformations makes this reagent particularly useful. For example, the biaryl products obtained from Negishi couplings (as described in section 4.1) can serve as precursors for the synthesis of more complex heterocyclic structures or can be subjected to further functionalization of the aromatic rings.

Regioselective and Chemoselective C-C Bond Formations with Diverse Electrophiles

A key advantage of organozinc reagents like this compound is their moderate reactivity, which often translates to high chemoselectivity. Unlike more reactive organolithium or Grignard reagents, organozinc compounds can tolerate a wider range of functional groups in the reaction partners. This allows for the selective formation of C-C bonds in the presence of sensitive functionalities such as esters, ketones, and nitriles.

The regioselectivity of reactions involving this compound is primarily dictated by the nature of the electrophile and the reaction conditions. In cross-coupling reactions, the bond is formed at the site of the zinc-carbon bond. In reactions with α,β-unsaturated carbonyl compounds, 1,4-conjugate addition is often favored over 1,2-addition, providing a route to β-arylated carbonyl compounds.

Table 2: Chemoselective Reactions of this compound

| Electrophile | Product Type | Comments |

| Ethyl 4-chlorobutyrate | Phenylated ester | Selective reaction at the C-Cl bond without affecting the ester group. |

| Acrolein | 1,4-adduct | Predominant conjugate addition to form 3-(5-Fluoro-2-methylphenyl)propanal. |

| 4-Iodo-2-cyanopyridine | Biaryl nitrile | Selective cross-coupling at the C-I bond in the presence of the nitrile group. |

Integration into Multicomponent Reaction Strategies for Enhanced Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach to molecular synthesis. The chemoselectivity of this compound makes it an excellent candidate for inclusion in MCR strategies.

For example, a three-component reaction could involve the in-situ formation of an imine from an aldehyde and an amine, followed by the nucleophilic addition of this compound to the imine. This would generate a complex amine product in a single step. The ability to incorporate the 5-fluoro-2-methylphenyl group into a molecule with high atom economy and procedural simplicity is a significant advantage of this approach. While specific, well-documented examples of MCRs involving this exact reagent are emerging, the principles of its reactivity suggest a high potential for its application in this rapidly developing field of organic synthesis.

Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis

NMR spectroscopy is an exceptionally powerful tool for probing the structure of organozinc reagents in solution. wikipedia.org By analyzing different nuclei, a detailed picture of the molecular framework and its interactions with the solvent can be constructed.

¹H NMR spectroscopy provides valuable information about the proton environments within the 5-Fluoro-2-methylphenylzinc iodide molecule. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, as well as the zinc-iodide moiety. The aromatic region of the spectrum is expected to show distinct signals for the three non-equivalent protons on the phenyl ring.

The proton ortho to the methyl group and meta to the fluorine would likely appear as a doublet, coupled to the adjacent proton. The proton meta to the methyl group and ortho to the fluorine will also be a doublet, but its chemical shift will be significantly influenced by the strong electronegativity of the fluorine atom, likely shifting it downfield. The proton para to the methyl group and meta to the fluorine would appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the two adjacent, non-equivalent protons. The methyl protons would give rise to a singlet, typically in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for an Arylzinc Halide Analog

| Proton Assignment | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to Zn) | ~7.8 | d | ~8.0 |

| Aromatic H (meta to Zn) | ~7.2 | t | ~7.5 |

| Aromatic H (para to Zn) | ~7.4 | t | ~7.8 |

| Methyl H | ~2.5 | s | - |

Note: Data is illustrative and based on general characteristics of arylzinc compounds.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of this compound. acs.org The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the zinc (ipso-carbon) is expected to show a characteristic chemical shift, which can be sensitive to the solvent and the presence of aggregates. The other aromatic carbons will have their chemical shifts influenced by the fluorine and methyl substituents. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature. The methyl carbon will appear as a single resonance in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Data for a Substituted Arylzinc Halide

| Carbon Assignment | Exemplary Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C-Zn (ipso) | ~150-160 | - |

| C-F | ~160-170 | ~240-260 (¹JCF) |

| Aromatic CH | ~125-140 | ~20-25 (²JCF), ~5-10 (³JCF) |

| Methyl C | ~20-25 | - |

Note: Data is illustrative and based on general characteristics of arylzinc and fluoroaromatic compounds. docbrown.info

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in this compound. youtube.com Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it easy to detect. nih.gov The chemical shift of the fluorine resonance provides a sensitive probe of the electronic environment around the C-F bond. rsc.org Changes in the coordination state of the zinc atom, such as solvent coordination or aggregation, can influence the electron density of the aromatic ring and thus be reflected in the ¹⁹F chemical shift. Furthermore, coupling between the fluorine nucleus and nearby protons (³JHF and ⁴JHF) can provide additional structural information. rsc.org

Table 3: Representative ¹⁹F NMR Data for a Fluoroaromatic Compound

| Parameter | Exemplary Value |

| Chemical Shift (δ, ppm) | -110 to -120 (relative to CFCl₃) |

| Coupling to ortho-H (³JFH) | ~8-10 Hz |

| Coupling to meta-H (⁴JFH) | ~4-6 Hz |

Note: Data is illustrative and based on general characteristics of fluoroaromatic compounds.

Organozinc halides are known to exist in solution not as simple monomers, but as aggregates and in equilibrium with their corresponding diorganozinc species and zinc dihalide (the Schlenk equilibrium). Multinuclear NMR techniques are pivotal in studying these solution-state dynamics. By monitoring changes in the chemical shifts of ¹H, ¹³C, and even ⁶⁷Zn nuclei as a function of concentration and solvent, the extent of aggregation can be inferred. For instance, significant shifts in the ipso-carbon resonance in the ¹³C NMR spectrum upon dilution can indicate a change in the aggregation state. Similarly, changes in the coordinating solvent can lead to observable shifts, providing insight into the solvation shell of the organozinc species.

While less common due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn isotope, ⁶⁷Zn NMR spectroscopy offers the unique advantage of directly probing the zinc center. The chemical shift of ⁶⁷Zn is highly sensitive to the coordination environment of the zinc atom. Although the signals can be broad, this technique can provide direct evidence for changes in the coordination number and geometry of the zinc species in solution, for example, upon addition of a coordinating solvent or in different aggregation states. However, for larger and less symmetric molecules, the signals may become too broad to be observed with standard high-resolution NMR spectrometers.

Mass Spectrometry (MS) Techniques for Molecular and Aggregate Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and for identifying the nature of any aggregates present in the gas phase. Due to the air- and moisture-sensitive nature of organozinc compounds, specialized soft ionization techniques are often required. uvic.ca

Electrospray ionization (ESI-MS) is a particularly useful soft ionization method that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. upce.cz This technique is well-suited for identifying the molecular ion of this compound, as well as larger aggregates. The mass spectrum would be expected to show a characteristic isotopic pattern for zinc.

In the mass spectrum of this compound, one might observe peaks corresponding to the molecular ion [M]⁺, as well as fragments resulting from the loss of iodine [M-I]⁺ or the entire zinc iodide moiety [M-ZnI]⁺. Additionally, peaks corresponding to aggregated species, such as dimers or trimers, may be observed, providing valuable information about the tendency of the compound to self-associate. upce.cz

Table 4: Predicted Mass Spectrometry Peaks for this compound (C₇H₆FZnI)

| Ion | Description | Predicted m/z (for most abundant isotopes) |

| [C₇H₆FZnI]⁺ | Molecular Ion | 318 |

| [C₇H₆FZn]⁺ | Loss of Iodine | 191 |

| [C₇H₆F]⁺ | Aryl Cation | 109 |

| [(C₇H₆F)₂ZnI]⁺ | Dimeric Species | 427 |

Note: m/z values are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁹F, ⁶⁴Zn, ¹²⁷I) and are illustrative.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Intermediates and Aggregates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful soft ionization technique used to transfer ions from a solution into the gas phase with minimal fragmentation. nih.govyoutube.com This makes it exceptionally well-suited for identifying the various solution-phase intermediates and aggregates that are crucial to the reactivity of organozinc reagents. nih.gov For a compound such as this compound, ESI-MS can provide direct evidence for the presence of monomeric species, as well as higher-order aggregates that may form in solution.

Studies on analogous arylzinc systems have successfully used ESI-MS to detect and characterize various species present in solution. nih.gov The technique can help elucidate the formation of metal-ligand clusters and track the sequential binding of metal ions, offering insights into the cooperativity of these processes. nih.gov In the context of this compound, ESI-MS would be instrumental in identifying not only the primary RZnI species but also potential dimeric structures, such as diiodo-bridged dimers ([ArZn(μ-I)₂ZnAr]), which have been observed for other arylzinc iodides. acs.org The detection of such aggregates is key to understanding the actual reacting species in cross-coupling reactions.

Table 1: Potential Solution-Phase Species of this compound Detectable by ESI-MS

| Species Type | General Formula | Description |

| Monomer | [ArZnI + H]⁺ or [ArZnI + Na]⁺ | The basic organozinc halide unit, detected as a protonated or sodiated adduct. |

| Dimer | [Ar₂Zn₂I₂ + H]⁺ or [Ar₂Zn₂I₂ + Na]⁺ | A bridged or non-bridged aggregate of two monomeric units. |

| Schlenk Species | [Ar₂Zn + H]⁺ or [ZnI₂ + ArZn]⁺ | Species arising from the Schlenk equilibrium, such as the diorganozinc compound or a complex with zinc iodide. |

X-ray Crystallography for Solid-State Structure Determination of Organozinc Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. uu.nl It provides unambiguous information on bond lengths, bond angles, and connectivity, which is essential for understanding the fundamental structure of organozinc complexes. researchgate.net Many organometallic compounds, including organozinc derivatives, are crystalline solids whose structures have been elucidated using this technique. wikipedia.org

While a specific crystal structure for this compound is not described in the provided results, studies on analogous arylzinc halides have revealed common structural motifs. For instance, X-ray diffraction analysis of other arylzinc iodides has confirmed the formation of diiodo-bridged dimers in the solid state. acs.org Such a structure for this compound would feature two zinc centers bridged by two iodine atoms, with a 5-fluoro-2-methylphenyl group bonded to each zinc atom. X-ray crystallography would also precisely measure the key Zn-C and Zn-I bond lengths, which are critical parameters for computational and reactivity studies. researchgate.net

Table 2: Typical Bond Lengths in Arylzinc Halide Complexes Determined by X-ray Crystallography

| Bond Type | Typical Bond Length (Å) | Significance |

| Zn-C (Aryl) | ~1.95 - 2.10 | Indicates the nature of the primary carbon-metal bond central to the reagent's identity. uu.nl |

| Zn-I (Terminal) | ~2.50 - 2.65 | The length of the bond to a non-bridging halogen atom. |

| Zn-I (Bridging) | ~2.65 - 2.85 | Longer than terminal bonds, characteristic of dimeric or aggregated structures. acs.org |

Other Spectroscopic Methods for Bonding Analysis (e.g., Infrared Spectroscopy, Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the bonding within a molecule by probing its characteristic vibrational frequencies. rsc.org These methods are highly useful for analyzing the bonds involving the metal center, such as the zinc-carbon (Zn-C) and zinc-halogen (Zn-X) bonds. researchgate.net

For this compound, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the substituted aromatic ring, as well as the crucial Zn-C and Zn-I stretching frequencies. The position of the Zn-C stretching frequency, in particular, is sensitive to the electronic environment and coordination at the zinc center, providing insight into the nature of the carbon-zinc bond. rsc.org Comparing the spectra of the organozinc reagent to that of the precursor aryl halide allows for clear identification of the vibrational modes associated with the newly formed organometallic bond. Raman spectroscopy is often particularly effective for observing the symmetric vibrations of the Zn-X and Zn-C bonds, which may be weak or inactive in the IR spectrum. mdpi.com

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Method |

| C-H (Aromatic) Stretch | 3000 - 3100 | IR, Raman |

| C=C (Aromatic) Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR |

| Zn-C Stretch | 400 - 600 | IR, Raman |

| Zn-I Stretch | 150 - 250 | Raman |

Theoretical and Computational Chemistry Studies of 5 Fluoro 2 Methylphenylzinc Iodide Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of organometallic reactions, including those involving organozinc reagents. DFT calculations allow for the detailed exploration of reaction mechanisms, providing a quantum mechanical description of the electronic structure and energetics of molecules.

Elucidation of Transition States and Intermediate Structures

A key strength of DFT calculations is the ability to identify and characterize the geometries of transition states and intermediates along a reaction coordinate. For reactions involving organozinc compounds like 5-fluoro-2-methylphenylzinc iodide, this includes the elucidation of structures for key steps such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. acs.orgwikipedia.org Computational studies can model the interaction of the organozinc reagent with a transition metal catalyst, often a palladium or nickel complex, revealing the precise three-dimensional arrangement of atoms at the point of highest energy (the transition state). acs.orgrsc.org For instance, in Negishi-type coupling reactions, DFT can help distinguish between different possible transition state geometries, such as those leading to cis or trans isomers of the palladium intermediate. acs.org The identification of these transient species is crucial for understanding the factors that control the reaction's speed and selectivity.

Computational Modeling of Ligand Effects on Catalytic Cycles and Selectivity

The ligands coordinated to the transition metal catalyst play a pivotal role in determining the outcome of a cross-coupling reaction. acs.orgnih.gov Computational modeling, particularly with DFT, is instrumental in understanding and predicting these ligand effects. By systematically varying the ligands in the computational model, researchers can assess their impact on the stability of intermediates, the energies of transition states, and ultimately, the selectivity of the reaction. acs.org For example, bulky ligands can favor certain reaction pathways by creating specific steric environments around the metal center. acs.org The electronic properties of ligands, whether they are electron-donating or electron-withdrawing, can also significantly influence the reactivity of the metal catalyst. wikipedia.org Computational studies can quantify these effects, aiding in the rational design of new and improved ligand systems for specific synthetic transformations. youtube.com

Investigation of Solvent Effects on Organozinc Reactivity and Aggregation in Solution

The nature of the solvent can have a profound impact on the reactivity of organozinc reagents. nih.govresearchgate.netnih.gov Computational methods are employed to investigate these solvent effects at a molecular level. Organozinc compounds can exist as various aggregated species in solution, and the solvent plays a crucial role in stabilizing these aggregates or promoting the formation of more reactive monomeric species. chemrxiv.orguni-muenchen.de Ab initio molecular dynamics simulations, for example, can be used to study the solvation states of organozinc species in different solvents like THF or DMSO. chemrxiv.org These studies have shown that the coordinating ability of the solvent can stabilize transition states and influence reaction rates. rsc.org For instance, computational work has revealed how a coordinating solvent like DME can stabilize a transition state involving two organozinc moieties, thereby accelerating the reaction compared to when THF is used as the solvent. rsc.org These insights are vital for optimizing reaction conditions and understanding the underlying mechanistic details. nih.govresearchgate.netnih.gov

Prediction of Reactivity and Selectivity in Novel Transformations and Catalyst Design

A major goal of computational chemistry in catalysis is the prediction of reactivity and selectivity for new reactions and the rational design of novel catalysts. youtube.com By building and testing computational models, researchers can screen potential substrates and catalysts before undertaking extensive experimental work. This predictive power is becoming increasingly valuable in accelerating the discovery of new synthetic methodologies. acs.orgnih.gov For instance, computational models can be used to predict how changes in the ligand structure or the introduction of different substituents on the organozinc reagent will affect the outcome of a cross-coupling reaction. acs.org This in silico screening allows for the identification of promising candidates for experimental investigation, ultimately leading to the development of more efficient and selective catalytic systems for transformations involving compounds like this compound.

常见问题

Q. What are the established methods for synthesizing 5-Fluoro-2-methylphenylzinc iodide, and how is purity ensured?

this compound is typically synthesized via direct zinc insertion or transmetallation from a pre-formed Grignard reagent. For example:

- Direct method : React 5-fluoro-2-methylphenyl iodide with activated zinc dust in anhydrous THF under inert atmosphere (argon/nitrogen) at 0–25°C. Reaction progress is monitored by GC-MS or TLC.

- Transmetallation : Prepare the corresponding lithium or magnesium reagent (e.g., 5-fluoro-2-methylphenyllithium) and treat with ZnI₂.

Q. Purity validation :

Q. How should this compound be stored to maintain stability?

This compound is hygroscopic and air-sensitive , requiring storage under inert gas (argon) in flame-sealed ampoules or Schlenk flasks. Key considerations:

Q. What spectroscopic techniques are critical for characterizing this organozinc reagent?

- ¹⁹F NMR : Confirms the presence and electronic environment of the fluorine substituent (δ ~ -110 to -120 ppm for aryl-F).

- ¹H NMR : Identifies methyl group protons (δ ~2.3 ppm) and aryl protons.

- FT-IR : Detects Zn-C stretches (~500–600 cm⁻¹) and absence of O-H/N-H bonds.

- Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M–I]⁺ ion) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro-2-methyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine activates the aryl-zinc bond toward electrophilic substitution, while the ortho-methyl group introduces steric hindrance, slowing transmetallation. Strategies to optimize reactivity:

- Catalyst tuning : Use bulky ligands (e.g., SPhos, XPhos) to stabilize Pd intermediates and mitigate steric clashes.

- Solvent effects : Polar aprotic solvents (DMA, NMP) enhance ion-pair dissociation, improving reaction rates .

Q. What competing side reactions occur when using this compound in Negishi couplings, and how are they suppressed?

Common side reactions include:

- Protonolysis : Reaction with trace water or acidic protons, forming biaryl byproducts.

- Mitigation : Rigorous drying of solvents/substrates; use of molecular sieves.

- Homocoupling : Oxidative coupling due to residual oxygen.

Q. Can computational methods predict the regioselectivity of this reagent in C–C bond formation?

Yes. DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict:

- Transmetallation barriers : Steric effects from the methyl group increase activation energy for ortho-substituted partners.

- Charge distribution : Fluorine’s electronegativity directs nucleophilic attack to para positions on electrophilic partners. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. How does iodide dissociation impact the reactivity of this compound in solution?

Iodide acts as a counterion , stabilizing the zinc center. Partial dissociation in polar solvents generates a more nucleophilic aryl-zinc species:

Ar-Zn-I ⇌ Ar-Zn⁺ + I⁻

Conductivity measurements quantify dissociation extent, while additives like LiCl or NaI modulate reactivity by common-ion effects .

Methodological Considerations

- Contradiction analysis : Discrepancies in reported yields may arise from trace oxygen/water. Replicate experiments under strictly anhydrous conditions .

- Safety protocols : Use flame-resistant labware and avoid halogenated solvents (risk of Zn-induced side reactions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。